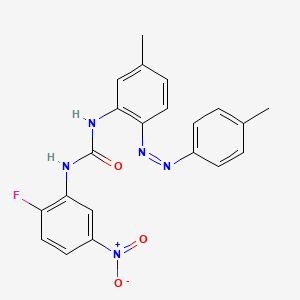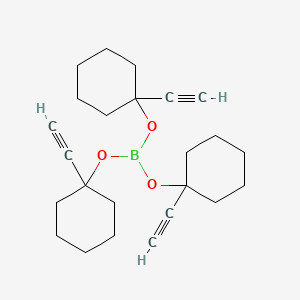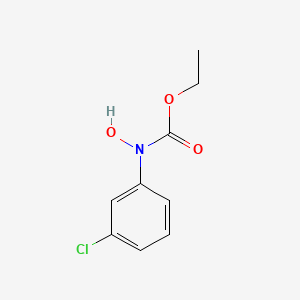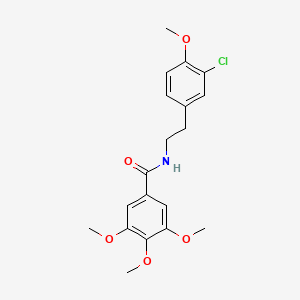
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a urea moiety, making it a significant molecule in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea typically involves the reaction of 3,4-dichloroaniline with propionyl chloride to form an intermediate, which is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is also common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea involves its interaction with specific molecular targets, such as enzymes or receptors. It acts by inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloromethylphenidate
Comparison: Compared to these similar compounds, 3-(3,4-Dichlorophenyl)-1-methyl-1-propionylurea exhibits unique properties due to the presence of the urea moiety, which enhances its stability and reactivity. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
115956-80-4 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O2 |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-10(16)15(2)11(17)14-7-4-5-8(12)9(13)6-7/h4-6H,3H2,1-2H3,(H,14,17) |
Clé InChI |
YQDSATSVXNLTLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)




![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)








